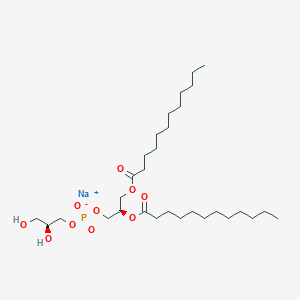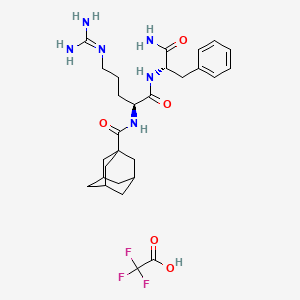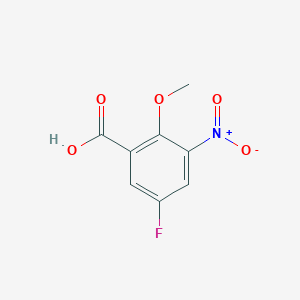
Sodium (R)-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate: is a complex organic compound that belongs to the class of phospholipids It is characterized by the presence of a phosphate group, two dodecanoyloxy groups, and a dihydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate typically involves multiple steps:
Esterification: The initial step involves the esterification of glycerol with dodecanoic acid to form 2,3-bis(dodecanoyloxy)propyl glycerol.
Phosphorylation: The next step is the phosphorylation of the esterified glycerol using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Neutralization: The final step involves neutralizing the phosphorylated product with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the esterification and phosphorylation steps.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Quality control measures: to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of reduced phospholipid analogs.
Substitution: Formation of substituted phospholipids with varying functional groups.
科学的研究の応用
Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Plays a role in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products due to its emulsifying properties.
作用機序
The mechanism of action of Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate involves:
Interaction with cell membranes: The compound integrates into lipid bilayers, affecting membrane fluidity and permeability.
Molecular targets: It targets specific proteins and enzymes involved in lipid metabolism and signaling pathways.
Pathways involved: The compound influences pathways related to lipid synthesis, degradation, and transport.
類似化合物との比較
Similar Compounds
Sodium stearate: Another sodium salt of a fatty acid with similar surfactant properties.
Sodium lauryl sulfate: A widely used surfactant with a simpler structure.
Phosphatidylcholine: A common phospholipid with similar biological functions.
Uniqueness
Structural complexity: Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate has a more complex structure compared to similar compounds, which may confer unique properties.
Functional versatility: Its ability to undergo various chemical reactions and its diverse applications in different fields highlight its versatility.
特性
分子式 |
C30H58NaO10P |
|---|---|
分子量 |
632.7 g/mol |
IUPAC名 |
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] [(2S)-2,3-dihydroxypropyl] phosphate |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27-,28+;/m0./s1 |
InChIキー |
CIRSYGHBBDDURM-DUZWKJOOSA-M |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](CO)O)OC(=O)CCCCCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)



![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)


![cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)



![3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044308.png)
